Cas no 31555-05-2 (Methyl 4-hydroxybut-2-ynoate)
Methyl 4-hydroxybut-2-ynoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-hydroxybut-2-ynoate
- 2-Butynoic acid,4-hydroxy-, methyl ester
- METHYL 4-HYDROXY-2-BUTYNOATE
- Methyl-4-hydroxy-2-butynoate
- 4-hydroxybut-2-ynoic acid methyl ester
- AC1L6VHP
- AG-F-05248
- CTK4G7339
- hydroxymethylpropargylic methyl ester
- methyl 3-hydroxy-2-butynoate
- methyl 4-hydroxy-2-but-2-ynoate
- NSC292683
- SBB069564
- Tetrolic acid, hydroxy-, methyl ester
- 4-hydroxy-but-2-ynoic acid methyl ester
- SYPLUFBJMSFMTN-UHFFFAOYSA-N
- 31555-05-2
- SCHEMBL3277502
- 2-Butynoic acid, 4-hydroxy-, methyl ester
- AB7534
- NSC 292683
- methyl gamma-hydroxy-2-butynoate
- methyl4-hydroxybut-2-ynoate
- AKOS016009316
- MFCD00029655
- FT-0657544
- methyl 4-hydroxy-2-butinoate
- DTXSID00315166
- EN300-220367
- NSC-292683
- SY023366
- 4-Hydroxy-2-butynoic acid methyl ester
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- MDL: MFCD00029655
- Inchi: 1S/C5H6O3/c1-8-5(7)3-2-4-6/h6H,4H2,1H3
- InChI Key: SYPLUFBJMSFMTN-UHFFFAOYSA-N
- SMILES: O(C(C#CCO)=O)C
Computed Properties
- Exact Mass: 114.03168
- Monoisotopic Mass: 114.031694049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- PSA: 46.53
- LogP: -0.84490
Methyl 4-hydroxybut-2-ynoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB451010-250 mg |
Methyl 4-hydroxybut-2-ynoate |
31555-05-2 | 250MG |
€310.60 | 2022-06-02 | ||
| abcr | AB451010-1 g |
Methyl 4-hydroxybut-2-ynoate |
31555-05-2 | 1g |
€705.60 | 2022-06-02 | ||
| Chemenu | CM192765-1g |
Methyl 4-hydroxybut-2-ynoate |
31555-05-2 | 95% | 1g |
$538 | 2025-06-23 | |
| eNovation Chemicals LLC | Y1258577-250mg |
Methyl-4-hydroxy-2-butynoate |
31555-05-2 | 95% | 250mg |
$195 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1258577-1g |
Methyl-4-hydroxy-2-butynoate |
31555-05-2 | 95% | 1g |
$405 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100792-100mg |
Methyl 4-hydroxy-2-butynoate |
31555-05-2 | 98% | 100mg |
¥604.00 | 2025-06-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100792-250mg |
Methyl 4-hydroxy-2-butynoate |
31555-05-2 | 98% | 250mg |
¥1036.00 | 2025-06-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100792-1g |
Methyl 4-hydroxy-2-butynoate |
31555-05-2 | 98% | 1g |
¥2815.00 | 2025-06-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100792-5g |
Methyl 4-hydroxy-2-butynoate |
31555-05-2 | 98% | 5g |
¥9883.00 | 2025-06-23 | |
| Enamine | EN300-220367-0.05g |
methyl 4-hydroxybut-2-ynoate |
31555-05-2 | 95% | 0.05g |
$94.0 | 2023-09-16 |
Methyl 4-hydroxybut-2-ynoate Suppliers
Methyl 4-hydroxybut-2-ynoate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Methyl 4-hydroxybut-2-ynoate
Methyl 4-hydroxybut-2-ynoate (CAS No. 31555-05-2): A Comprehensive Overview in Modern Chemical Biology
Methyl 4-hydroxybut-2-ynoate, identified by its chemical abstracts service number CAS No. 31555-05-2, is a compound of significant interest in the field of chemical biology. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in pharmaceutical research and synthetic chemistry. The presence of both a hydroxyl group and a terminal alkyne moiety makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of bioactive compounds.
The molecular structure of Methyl 4-hydroxybut-2-ynoate consists of a four-carbon backbone with a hydroxyl group at the fourth carbon and an alkyne functional group at the second carbon. This configuration allows for diverse chemical transformations, making it a valuable building block in organic synthesis. The compound's reactivity is further enhanced by the electron-withdrawing nature of the alkyne, which influences its interactions with other molecules.
In recent years, Methyl 4-hydroxybut-2-ynoate has been explored for its role in the synthesis of various pharmacologically relevant molecules. Its structural motifs are frequently incorporated into drug candidates targeting different biological pathways. For instance, the hydroxyl group can participate in hydrogen bonding interactions, which are crucial for molecule-receptor binding affinity, while the alkyne can undergo cross-coupling reactions to introduce additional functional groups.
One of the most notable applications of Methyl 4-hydroxybut-2-ynoate is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling and are often implicated in diseases such as cancer. By modifying the structure of Methyl 4-hydroxybut-2-ynoate, researchers have been able to design molecules that specifically inhibit certain kinases, thereby disrupting abnormal signaling pathways. These inhibitors have shown promise in preclinical studies and are being further investigated for their therapeutic potential.
Another area where Methyl 4-hydroxybut-2-ynoate has found utility is in the synthesis of protease inhibitors. Proteases are enzymes that cleave peptide bonds and are involved in various physiological processes. Inhibiting specific proteases can lead to therapeutic benefits, particularly in conditions like inflammation and infection. The compound's ability to serve as a precursor for more complex molecules has enabled the development of novel protease inhibitors with improved efficacy and selectivity.
The synthetic versatility of Methyl 4-hydroxybut-2-ynoate also extends to its use as a building block for natural product analogs. Natural products often contain complex structural motifs that are difficult to synthesize from scratch. By leveraging Methyl 4-hydroxybut-2-ynoate as an intermediate, chemists can efficiently construct analogs that mimic the bioactivity of these natural products while potentially offering improved pharmacological properties.
Recent advancements in synthetic methodologies have further enhanced the utility of Methyl 4-hydroxybut-2-ynoate. For example, transition metal-catalyzed cross-coupling reactions have enabled the introduction of aryl or vinyl groups at various positions along the carbon chain. These reactions have opened up new possibilities for designing molecules with tailored properties, such as enhanced solubility or improved metabolic stability.
The compound's role in drug discovery is also supported by computational studies that predict its interactions with biological targets. Molecular docking simulations have been used to model how Methyl 4-hydroxybut-2-ynoate might bind to proteins or other biomolecules, providing insights into its potential pharmacological activity. These computational approaches complement experimental efforts and help guide the design of more effective drug candidates.
In conclusion, Methyl 4-hydroxybut-2-ynoate (CAS No. 31555-05-2) is a multifaceted compound with significant applications in chemical biology and pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and protease inhibitors. The ongoing development of new synthetic methodologies continues to expand its utility, making it an indispensable tool for researchers striving to develop novel therapeutics.
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